5-(4-(4-Fluorophenyl)-1-piperazinyl)-2-pyrrolidinone
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Overview
Description
5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that features a pyrrolidine ring substituted with a 4-(4-fluorophenyl)piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-fluorophenylpiperazine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Fluorophenyl)piperazin-1-yl)phenylpyridin-2-one
- 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyridin-2-amine
- 4-(4-Fluorophenyl)piperazin-1-yl)phenylpyridin-2-one
Uniqueness
5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidine and piperazine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91703-08-1 |
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Molecular Formula |
C14H18FN3O |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18FN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
InChI Key |
DOFMHBLQPXXPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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